molecular formula C15H19NO4 B2640677 (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1798412-24-4

(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2640677
CAS No.: 1798412-24-4
M. Wt: 277.32
InChI Key: LLJPJZKAJCKMCM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is an enaminone derivative featuring a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane moiety and a furan-3-yl substituent. Its structure combines a conjugated α,β-unsaturated ketone (enaminone) with a heterocyclic spiro system, which confers unique electronic and steric properties.

Properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(3-2-13-4-11-18-12-13)16-7-5-15(6-8-16)19-9-1-10-20-15/h2-4,11-12H,1,5-10H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJPJZKAJCKMCM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=COC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=COC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under basic conditions, followed by the introduction of the enone functionality through an aldol condensation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the enone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enone moiety can produce alcohols or alkanes.

Scientific Research Applications

The compound features a furan ring and a spirocyclic structure, which are often associated with various biological functions. Its unique architecture allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry.

Chemistry

In the field of chemistry, (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one serves as a model compound for studying spirocyclic systems and their reactivity in various chemical reactions. Researchers focus on its synthesis through multi-step organic reactions, which typically involve the condensation of furan derivatives with spirocyclic amines under controlled conditions.

Biology

The compound's potential biological activity is of significant interest in medicinal chemistry. Studies are directed towards understanding how it interacts with specific biological targets such as enzymes or receptors. The biological activity may include antimicrobial properties or effects on cellular signaling pathways.

Case Study: Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives of spirocyclic compounds have been tested against various bacterial strains, demonstrating potential as new antibacterial agents.

Medicine

In medicinal applications, this compound is being investigated for its pharmacological properties. Preliminary studies focus on its efficacy and safety as a drug candidate for treating diseases such as cancer or infections.

Case Study: Cancer Research

Recent studies have explored the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific cancer types, suggesting their potential use in cancer therapy.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure is valuable for developing new materials or chemical products used in pharmaceuticals or agrochemicals.

Example Application: Synthesis of Drug Intermediates

The compound's reactivity allows it to be utilized in the production of intermediates for various pharmaceuticals, enhancing the efficiency of synthetic pathways in drug development.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Aromatic Ring

Thiophene vs. Furan Substitution

A direct analogue, (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one (), replaces the furan-3-yl group with a thiophen-3-yl group. The sulfur atom may also participate in hydrophobic interactions or coordinate with metal ions in biological targets .

Sulfonyl and Methoxy Substituents
  • 1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one (): This compound features a saturated propan-1-one linker and a 4-methylsulfonylphenyl group. The sulfonyl group is strongly electron-withdrawing, enhancing solubility in polar solvents (e.g., water solubility ≈ 0.5 mg/mL) but reducing passive diffusion across lipid membranes. The absence of the α,β-unsaturated system diminishes conjugation, reducing UV absorption (λmax ≈ 260 nm vs. 320 nm in enaminones) .

Variations in the Spirocyclic System

Diaza vs. Oxaza Spiro Systems

Compounds like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () replace the 1,5-dioxa-9-azaspiro[5.5]undecane with a diazaspiro system. The nitrogen-rich spiro system increases basicity (pKa ≈ 8.5) compared to the oxygen-containing analogue (pKa ≈ 6.8), affecting ionization and solubility at physiological pH .

Spiro Ring Size and Heteroatom Positioning

The 3-azaspiro[5.5]undec-1-ene system in 2-(allylsulfanyl)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile () lacks oxygen atoms, reducing polarity.

Structural and Crystallographic Insights

Crystallographic studies using SHELXL () reveal key differences:

  • Dihedral Angles: In chalcone analogues (), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and planarity. The target compound’s enaminone system likely adopts a near-planar conformation (angle < 10°), maximizing π-conjugation .
  • Hydrogen Bonding : The spirocyclic oxygen atoms in 1,5-dioxa-9-azaspiro[5.5]undecane form intramolecular H-bonds (O···H-N ≈ 2.1 Å), stabilizing the chair conformation of the spiro ring .

Data Table: Key Properties of Analogues

Compound Name Spiro System Aromatic Substituent Molecular Weight logP (Predicted) Key Feature(s)
Target Compound 1,5-dioxa-9-azaspiro[5.5]undecane Furan-3-yl 303.34 2.2 Conjugated enaminone
(E)-3-(thiophen-3-yl) analogue () 1,5-dioxa-9-azaspiro[5.5]undecane Thiophen-3-yl 319.42 2.8 Higher lipophilicity
4-Methylsulfonylphenyl propanone () 1,5-dioxa-9-azaspiro[5.5]undecane 4-Methylsulfonylphenyl 379.45 1.5 Electron-withdrawing sulfonyl
2-Methoxyphenoxy ethanone () 1,5-dioxa-9-azaspiro[5.5]undecane 2-Methoxyphenoxy 321.37 2.8 Ether linkage, steric bulk
3-Azaspiro[5.5]undecene dicarbonitrile () 3-azaspiro[5.5]undecene Allylsulfanyl, nitriles 317.40 1.9 Multiple H-bond acceptors

Biological Activity

(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring and a spirocyclic structure, which are often associated with various biological functions.

Chemical Structure and Properties

The compound's IUPAC name is (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-3-yl)prop-2-en-1-one, with the molecular formula C15H19NO4C_{15}H_{19}NO_{4} and a molecular weight of approximately 277.32 g/mol. The presence of the furan moiety and the spirocyclic system contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H19NO4C_{15}H_{19}NO_{4}
Molecular Weight277.32 g/mol
IUPAC Name(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(furan-3-yl)prop-2-en-1-one
CAS Number1798412-24-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of furan derivatives with spirocyclic amines under basic conditions, followed by aldol condensation to introduce the enone functionality. Careful control of reaction conditions is essential for achieving the desired stereochemistry and yield .

Biological Activity

Research into the biological activity of this compound has revealed potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory therapies.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
(E)-4-Dimethylamino Spirocyclic amineAnticancer
Furan derivatives Furan-basedVarious biological activities
Spirocyclic amines SpirocyclicDiverse pharmacological properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, and how can stereochemical control be achieved?

  • Methodology : Utilize a multi-step approach involving (i) formation of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core via cyclocondensation of diols and amines under acid catalysis ; (ii) introduction of the α,β-unsaturated ketone via Claisen-Schmidt condensation between the spirocyclic amine and furan-3-carbaldehyde, ensuring the (E)-configuration by optimizing reaction temperature (60–80°C) and base (e.g., NaOH in ethanol) . Monitor stereochemistry via 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) .

Q. How can researchers validate the purity and structural integrity of this compound in the absence of commercial Certificates of Analysis (COA)?

  • Methodology : Combine orthogonal analytical techniques:

  • HPLC-UV/HRMS : Assess purity (>95%) and confirm molecular ion ([M+H]+^+) using high-resolution mass spectrometry .
  • NMR spectroscopy : Verify the spirocyclic structure via 13C^{13}\text{C}-NMR signals for the quaternary spiro carbon (~100–110 ppm) and the α,β-unsaturated ketone carbonyl (~190 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. What computational approaches can reconcile discrepancies between predicted and observed reactivity of the α,β-unsaturated ketone moiety?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model electrophilic addition pathways, comparing activation energies of theoretical intermediates with experimental kinetic data .
  • Use molecular docking to assess steric hindrance from the spirocyclic system, which may explain reduced reactivity in biological assays .

Q. How can the metabolic stability of this compound be optimized for in vivo studies, given its furan and spirocyclic motifs?

  • Methodology :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the furan ring to reduce oxidative metabolism .
  • Prodrug design : Mask the ketone as a pH-sensitive Schiff base to enhance solubility and delay hepatic clearance .
  • In vitro assays : Use microsomal stability tests (human liver microsomes, NADPH cofactor) to quantify metabolic half-life and identify major degradation pathways .

Q. What experimental strategies address contradictions in spectroscopic data for spirocyclic compounds, such as unexpected 1H^1\text{H}-NMR splitting patterns?

  • Methodology :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping in the spiro system) by acquiring spectra at low temperatures (−40°C) to "freeze" conformers .
  • 2D-COSY/NOESY : Identify through-space couplings between the furan protons and spirocyclic methylene groups to confirm spatial arrangement .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane) to validate assignments .

Data Analysis and Mechanistic Studies

Q. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituents on the furan ring?

  • Methodology :

  • Synthetic diversification : Prepare analogs with substituents at the 2-, 4-, and 5-positions of the furan ring (e.g., -Br, -NO2_2, -OCH3_3) .
  • Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays, correlating IC50_{50} values with Hammett σ constants to quantify electronic effects .
  • Statistical modeling : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing bioavailability .

Q. What protocols mitigate stability issues during long-term storage of α,β-unsaturated spirocyclic ketones?

  • Methodology :

  • Storage conditions : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation and oxidation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions in aprotic solvents (acetonitrile, DMSO) .
  • Periodic QC : Reassay purity every 6 months via HPLC and adjust storage protocols based on degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.